Iso-T-2 toxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

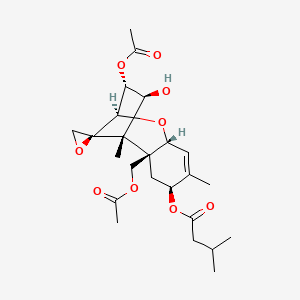

Iso-T-2 toxin is a type A trichothecene mycotoxin produced by Fusarium species. It is known for its potent cytotoxic and immunosuppressive properties, making it one of the most toxic trichothecenes. This compound can contaminate various grains, including maize, oat, barley, wheat, rice, and soybeans, posing significant health risks to humans and animals .

Vorbereitungsmethoden

Iso-T-2 toxin is primarily produced by Fusarium moulds. The production process involves the cultivation of Fusarium species under specific conditions that promote the synthesis of the toxin. The toxin is then isolated and purified using high-performance liquid chromatography (HPLC). Industrial production methods focus on optimizing the yield and purity of the toxin through controlled fermentation and advanced purification techniques .

Analyse Chemischer Reaktionen

Iso-T-2 toxin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: The toxin can be reduced to form less toxic metabolites.

Substitution: This compound can undergo substitution reactions, leading to the formation of modified toxins such as T-2–3-glucoside

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and enzymes such as carboxylesterase. Major products formed from these reactions include hydroxylated derivatives, reduced metabolites, and glucoside conjugates .

Wissenschaftliche Forschungsanwendungen

Iso-T-2 toxin has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of trichothecene mycotoxins.

Biology: this compound is employed in research to understand its effects on cellular processes, including protein synthesis inhibition and DNA damage.

Medicine: The toxin’s cytotoxic properties are explored for potential anticancer applications, particularly in inducing apoptosis in cancer cells.

Industry: This compound is used in the development of detection methods for mycotoxin contamination in food and feed products .

Wirkmechanismus

Iso-T-2 toxin exerts its effects by inhibiting protein synthesis and inducing oxidative stress. It binds to the peptidyl-transferase center of the ribosome, blocking the elongation of the polypeptide chain. This inhibition leads to the accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components. The toxin also activates signaling pathways such as JAK/STAT and MAPK, contributing to its immunotoxic and cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Iso-T-2 toxin is similar to other trichothecene mycotoxins, such as HT-2 toxin, T-2 toxin, and deoxynivalenol. this compound is unique due to its higher potency and specific metabolic pathways. For instance, HT-2 toxin is a primary metabolite of T-2 toxin and shares similar toxicological properties, but this compound exhibits distinct immunotoxic and cytotoxic effects .

Similar compounds include:

- HT-2 toxin

- T-2 toxin

- Deoxynivalenol

- Nivalenol

These compounds share structural similarities and toxicological profiles but differ in their specific effects and metabolic pathways .

Eigenschaften

CAS-Nummer |

34084-03-2 |

|---|---|

Molekularformel |

C24H34O9 |

Molekulargewicht |

466.5 g/mol |

IUPAC-Name |

[(1S,2R,4S,7R,9R,10R,11S,12S)-10-acetyloxy-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |

InChI |

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(31-15(5)26)20(28)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1 |

InChI-Schlüssel |

SBEUAAIAYCUUJR-QYWOHJEZSA-N |

Isomerische SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)O)C)COC(=O)C |

Kanonische SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)COC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)

![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)

![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)